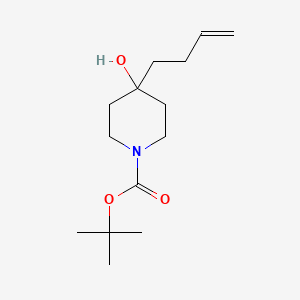

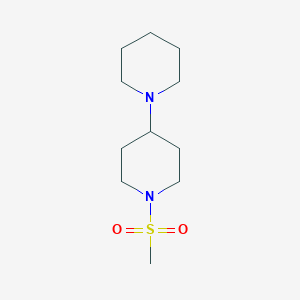

2-(4-Formylbenzamido)ethyl nitrate

作用机制

Ald-Ph-酰胺-C2-硝酸酯的作用机制涉及其在抗体药物偶联物中的稳定连接体作用。它确保药物在到达靶细胞之前保持与抗体结合。 到达靶标后,药物被释放,对癌细胞产生细胞毒性作用 . Ald-Ph-酰胺-C2-硝酸酯的稳定性对于抗体药物偶联物的功效至关重要,因为它可以防止药物过早释放 .

类似化合物:

独特性: Ald-Ph-酰胺-C2-硝酸酯因其在生理条件下的高稳定性和非反应性而脱颖而出。 这使其成为在药物过早释放可能导致毒性的应用中的理想选择 . 其独特的化学结构确保药物在到达靶细胞之前保持与抗体结合,从而提高治疗的功效和安全性 .

生化分析

Cellular Effects

2-(4-Formylbenzamido)ethyl nitrate has shown remarkable ability to prevent the proliferation of specific malignant cells It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

合成路线和反应条件: Ald-Ph-酰胺-C2-硝酸酯的合成涉及噻唑烷衍生物与特定试剂在受控条件下的反应。 具体的合成路线和反应条件是专有的,并在特定专利中详细说明 .

工业生产方法: Ald-Ph-酰胺-C2-硝酸酯的工业生产通常涉及使用自动化反应器的大规模合成,以确保一致性和纯度。 该工艺针对高产率进行了优化,并涉及严格的质量控制措施,以满足研究级标准 .

化学反应分析

反应类型: Ald-Ph-酰胺-C2-硝酸酯主要由于其在抗体药物偶联物中的连接体作用而发生取代反应 . 它被设计成在生理条件下保持稳定且无反应性,确保药物在到达靶细胞之前保持与抗体结合 .

常用试剂和条件: 该化合物在各种条件下稳定,使其适用于各种偶联过程。 其反应中使用的常见试剂包括偶联剂和溶剂,这些试剂有助于将药物连接到抗体 .

形成的主要产物: 涉及 Ald-Ph-酰胺-C2-硝酸酯的反应形成的主要产物是抗体药物偶联物本身,它保留治疗剂直到到达靶部位 .

科学研究应用

Ald-Ph-酰胺-C2-硝酸酯广泛应用于靶向癌症治疗领域。 其主要应用是在抗体药物偶联物的合成中,这些偶联物被设计为将细胞毒性药物直接递送至癌细胞,从而最大程度地减少对健康细胞的损害 . 该化合物也用于研究,以开发新的治疗剂并提高现有治疗的疗效 .

相似化合物的比较

- Ald-Ph-amido-C2-nitrate is compared with other noncleavable linkers such as maleimide and succinimide derivatives .

- Cleavable linkers like disulfide and acid-cleavable linkers are also considered for comparison .

Uniqueness: Ald-Ph-amido-C2-nitrate stands out due to its high stability and non-reactive nature under physiological conditions. This makes it an ideal choice for applications where premature release of the drug could lead to toxicity . Its unique chemical structure ensures that the drug remains attached to the antibody until it reaches the target cells, enhancing the efficacy and safety of the treatment .

属性

IUPAC Name |

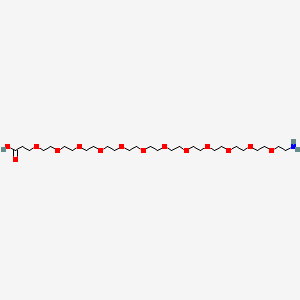

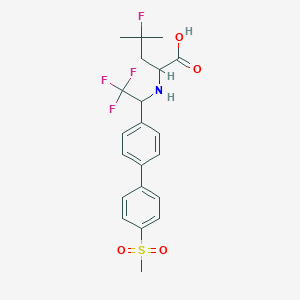

2-[(4-formylbenzoyl)amino]ethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAJXPIXWKHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)

![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)

![(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B3102103.png)

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)